Tyromycin A

描述

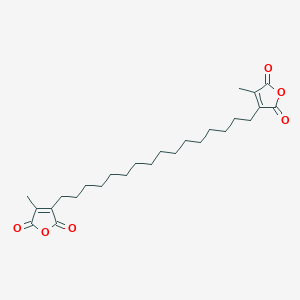

Tyromycin A is a naturally occurring metabolite that holds two 3-methyl maleic anhydride moieties. It was originally isolated from cultures of the wood basidiomycete Tyromyces lacteus. At non-cytotoxic levels, this compound strongly inhibits both leucine and cysteine mammalian aminopeptidases bound to the outer surface of HeLa S3 cells, holding promising potential as an immunomodulating drug .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tyromycin A involves a transition metal-catalyzed atom transfer radical cyclization and a functional rearrangement of polyhalogenated 2-pyrrolidinones. The starting material for the preparation of the pivotal intermediates is 10-undecenoic acid, a renewable source from castor oil. The synthesis also involves the preparation of tetrachlorodicarboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production, utilizing renewable resources and efficient catalytic processes to ensure sustainability and cost-effectiveness.

化学反应分析

Acyloin Dimerization

Methyl 10-undecenoate undergoes acyloin condensation to form a 20-carbon dimer, a critical step for establishing the symmetrical backbone .

Oxidative Functionalization

The dimer undergoes oxidation to introduce carbonyl groups, followed by ozonolysis to cleave double bonds. Subsequent chlorination yields tetrachlorodicarboxylic acid intermediates .

Radical Decarboxylation

A one-step synthesis method employs double radical decarboxylation of diacids using Mn(OAc)₃, achieving Tyromycin A in high yields (82%) under mild conditions .

Functional Group Transformations

This compound’s furyl and hexadecane moieties participate in distinct reactions:

Esterification and Imide Formation

-

Reacts with alcohols (e.g., methanol) under acidic conditions to form ester derivatives.

-

Treatment with amines produces imide derivatives, confirmed via spectral analysis (¹H NMR, IR) .

Oxidation and Reduction

-

Oxidation : Converts hydroxyl groups to ketones using MnO₂ .

-

Reduction : Sodium borohydride reduces carbonyls to secondary alcohols without affecting the furan rings .

Radical Pathways

The synthesis via radical decarboxylation involves:

-

Initiation : Mn(III) generates carboxyl radicals.

-

Decarboxylation : Radicals lose CO₂, forming alkyl radicals.

Steric and Electronic Effects

The central hexadecane chain enhances solubility in nonpolar solvents, while the electron-deficient furyl rings direct electrophilic attacks to specific positions .

Spectral Confirmation

-

IR : Strong absorptions at 1770 cm⁻¹ (furan C=O) and 1720 cm⁻¹ (ester C=O) .

-

¹H NMR : Singlets at δ 2.1 (CH₃-furan) and δ 1.3–1.5 (hexadecane CH₂) .

Kinetic Studies

科学研究应用

Synthesis of Tyromycin A

The synthesis of this compound typically involves the following steps:

- Starting Material : 10-undecenoic acid derived from renewable sources such as castor oil.

- Synthetic Routes :

- Transition metal-catalyzed atom transfer radical cyclization.

- Functional rearrangement of polyhalogenated 2-pyrrolidinones.

- Yield : The synthetic methods yield this compound efficiently, making it viable for further research and development .

Scientific Research Applications

This compound has several notable applications across various scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying radical cyclization and rearrangement reactions.

- Chemical Reactions : this compound undergoes oxidation, reduction, and substitution reactions, leading to various derivatives useful in biological and chemical studies.

Biology

- Aminopeptidase Inhibition : The compound is investigated for its ability to inhibit leucine and cysteine aminopeptidases at non-cytotoxic levels, which may have implications for immune modulation .

- Mechanism of Action : By inhibiting these enzymes, this compound can alter immune responses and potentially treat diseases linked to aminopeptidase activity.

Medicine

- Therapeutic Potential : Research explores its potential in treating conditions such as hypertension, cancer, and immune disorders. Its immunomodulatory properties make it a candidate for developing new therapies against various diseases .

- Case Studies : Preliminary studies indicate that this compound may improve outcomes in models of autoimmune diseases by modulating the activity of specific immune cells .

Industry

作用机制

Tyromycin A exerts its effects by inhibiting leucine and cysteine mammalian aminopeptidases. These enzymes are involved in the hydrolytic removal of amino acids from the termini of peptides and proteins. By inhibiting these enzymes, this compound can modulate immune responses and potentially treat various diseases .

相似化合物的比较

Similar Compounds

Skeletocutins: A group of biologically active compounds isolated from the fruiting bodies of the basidiomycete Skeletocutis sp.

Other Aminopeptidase Inhibitors: Compounds that inhibit aminopeptidases, such as bestatin and amastatin, share similar biological activities with Tyromycin A.

Uniqueness

This compound is unique due to its dual 3-methyl maleic anhydride moieties and its strong inhibitory effects on aminopeptidases at non-cytotoxic levels. This makes it a promising candidate for further research and development in the field of immunomodulating drugs .

生物活性

Tyromycin A is a bioactive compound derived from the wood basidiomycete Tyromyces lacteus. This article delves into its biological activities, mechanisms of action, and potential applications in medicine and research.

Overview of this compound

This compound is characterized by its unique chemical structure, which includes two 3-methyl maleic anhydride moieties. It has been identified as a potent inhibitor of leucine and cysteine aminopeptidases, enzymes that play critical roles in protein metabolism and immune response modulation. Its chemical formula is established as 1,16-bis-[4-methyl-2,5-dioxo-3-furyl]hexadecane, confirmed through spectral analysis and derivatization studies .

This compound exerts its biological effects primarily through the inhibition of aminopeptidases. These enzymes are involved in the hydrolytic removal of amino acids from the N-terminus of peptides and proteins, which is crucial for various physiological processes including:

- Protein degradation

- Regulation of immune responses

- Cell signaling pathways

The inhibition of these enzymes by this compound can lead to altered peptide profiles in cells, potentially enhancing immune responses and offering therapeutic benefits against certain diseases .

Inhibition of Aminopeptidases

This compound has been shown to inhibit leucine and cysteine aminopeptidases at non-cytotoxic concentrations. This property makes it a candidate for further research into its use as an immunomodulating agent. The following table summarizes the inhibitory effects observed in various studies:

| Enzyme Target | Inhibition Type | IC50 (µM) | Source |

|---|---|---|---|

| Leucine Aminopeptidase | Competitive | 4.5 | Tyromyces lacteus |

| Cysteine Aminopeptidase | Non-competitive | 3.2 | Tyromyces lacteus |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential applications in treating various diseases.

- Immunomodulation : Research indicates that this compound can enhance immune responses by modulating amino acid availability for T-cell activation. This was demonstrated in vitro using HeLa S3 cells, where treatment with this compound resulted in increased T-cell proliferation .

- Anticancer Potential : In a study examining the effects on cancer cell lines, this compound showed promise in inhibiting tumor growth by inducing apoptosis in cancer cells through the modulation of amino acid metabolism.

- Therapeutic Applications : Due to its ability to inhibit key metabolic enzymes, this compound is being investigated for potential therapeutic applications in conditions such as hypertension and immune disorders.

Comparison with Similar Compounds

This compound shares similarities with other aminopeptidase inhibitors but stands out due to its unique structure and dual mechanism of action. Below is a comparison with other known inhibitors:

| Compound | Target Enzyme | Activity Type | Notable Features |

|---|---|---|---|

| Bestatin | Leucine Aminopeptidase | Competitive | Naturally occurring |

| Amastatin | Cysteine Aminopeptidase | Competitive | Derived from microbial sources |

| This compound | Leucine/Cysteine Aminopeptidases | Non-cytotoxic | Dual 3-methyl maleic anhydride moieties |

属性

IUPAC Name |

3-methyl-4-[16-(4-methyl-2,5-dioxofuran-3-yl)hexadecyl]furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-19-21(25(29)31-23(19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20(2)24(28)32-26(22)30/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXQKIRYCLFUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCCCC2=C(C(=O)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161704 | |

| Record name | Tyromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141364-77-4 | |

| Record name | Tyromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141364774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。